

5-Undecanol chemical formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Undecanol**

Cat. No.: **B1582354**

[Get Quote](#)

An In-depth Technical Guide to **5-Undecanol**

This technical guide provides a comprehensive overview of **5-Undecanol**, including its chemical properties, synthesis, and characterization. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and technical details of this secondary alcohol.

Core Chemical Properties

5-Undecanol, a secondary alcohol, possesses a chemical formula of $C_{11}H_{24}O$ and a molecular weight of approximately 172.31 g/mol [1][2]. Its structure consists of an eleven-carbon chain with a hydroxyl group located on the fifth carbon.

Quantitative Data Summary

A compilation of the key physical and chemical properties of **5-Undecanol** is presented in the table below for easy reference and comparison.

Property	Value
Chemical Formula	C ₁₁ H ₂₄ O
Molecular Weight	172.31 g/mol [1]
CAS Number	37493-70-2
Appearance	Colorless liquid [3]
Odor	Mild [3]
Boiling Point	228-230 °C at 760 mmHg [4]
	139-140 °C at 17 mmHg [3]
Melting Point	Not available
Density	0.83 g/cm ³ [3]
Solubility in water	49.73 mg/L at 25 °C (estimated) [4]
logP (o/w)	4.249 (estimated) [4]
Flash Point	94.00 °C (201.20 °F) (estimated) [4]

Synthesis of 5-Undecanol: Experimental Protocol

The synthesis of **5-Undecanol** can be effectively achieved through a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds. This process involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of **5-Undecanol**, a butylmagnesium halide Grignard reagent is reacted with heptanal.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1-Bromobutane
- Heptanal

- Anhydrous sodium sulfate
- Saturated aqueous ammonium chloride solution
- Standard glassware for reflux, distillation, and extraction
- Inert atmosphere setup (e.g., nitrogen or argon)

Detailed Methodology:

- Preparation of the Grignard Reagent (Butylmagnesium Bromide):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Under an inert atmosphere, add a small volume of anhydrous diethyl ether to cover the magnesium.
 - Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
 - Once the reaction has started, continue the dropwise addition of the 1-bromobutane solution at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Heptanal:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of heptanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 20 °C.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude **5-Undecanol** can be purified by vacuum distillation to yield the final product.

Characterization and Analysis

The identity and purity of the synthesized **5-Undecanol** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity of the sample and confirm the molecular weight of **5-Undecanol**. The fragmentation pattern observed in the mass spectrum provides structural information, acting as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for elucidating the molecular structure of organic compounds.

- ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.
- ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **5-Undecanol**, the characteristic broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) group.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the key stages in the synthesis and purification of **5-Undecanol**.

[Click to download full resolution via product page](#)

*Synthesis and purification workflow for **5-Undecanol**.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [5-undecanol](http://5-undecanol.stenutz.eu) [stenutz.eu]
- 3. fishersci.com [fishersci.com]
- 4. [5-undecanol, 37493-70-2](http://37493-70-2.thegoodscentscopy.com) [thegoodscentscopy.com]
- To cite this document: BenchChem. [5-Undecanol chemical formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582354#5-undecanol-chemical-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com